PLX5622 fumarate -

PLX5622 fumarate

Catalog Number: EVT-1481605
CAS Number:
Molecular Formula: C46H42F4N10O6
Molecular Weight: 906.8996
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PLX5562 is a highly selective brain-penetrant CSF1R inhibitor. In the 5xFAD mouse model of AD, plaques fail to form in the parenchymal space following microglial depletion, except in areas containing surviving microglia. Microglia appear to contribute to multiple facets of AD etiology – microglia appear crucial to the initial appearance and structure of plaques, and following plaque formation, promote a chronic inflammatory state modulating neuronal gene expression changes in response to Aβ/AD pathology. PLX5622 demonstrated desirable PK properties in mice, rats, dogs, and monkeys with a brain penetrance of ~20%.
Overview

PLX5622 fumarate is a synthetic compound primarily recognized as a selective inhibitor of the colony stimulating factor 1 receptor. Its chemical structure is characterized by the formula C21H19F2N5OC_{21}H_{19}F_{2}N_{5}O and a molecular weight of approximately 395.4 g/mol. The compound is notable for its ability to penetrate the blood-brain barrier, making it effective in targeting central nervous system microglia. PLX5622 has gained attention in research related to neurodegenerative diseases, particularly Alzheimer's disease, due to its capacity to deplete microglial cells and mitigate neuroinflammation .

Source and Classification

PLX5622 fumarate is classified as a small molecule drug and is sourced synthetically. It is categorized under kinase inhibitors, specifically targeting the colony stimulating factor 1 receptor, which plays a crucial role in the survival and proliferation of microglia and macrophages . The compound's CAS Registry Number is 1303420-67-8, and it is available in crystalline solid form with a purity of over 98% .

Synthesis Analysis

Methods and Technical Details

The synthesis of PLX5622 involves a multi-step chemical process that optimizes its selectivity and potency against the colony stimulating factor 1 receptor. The initial design was based on existing inhibitors like PLX3397, with modifications to enhance brain penetration and specificity . The synthesis schematic typically includes:

  1. Formation of Key Intermediates: Starting materials undergo reactions such as amination and fluorination to introduce functional groups that enhance receptor binding.
  2. Crystallization: The final product is crystallized to achieve high purity levels, which are critical for biological assays.
  3. Salt Formation: PLX5622 is often provided as a fumarate salt to improve solubility in biological systems.

The detailed synthetic pathway includes various reaction conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide), and purification techniques like chromatography .

Molecular Structure Analysis

Structure and Data

PLX5622 features a complex molecular structure that includes multiple aromatic rings and fluorine substituents, which are essential for its interaction with the colony stimulating factor 1 receptor. The structural formula can be represented as:

6 fluoro N 5 fluoro 2 methoxypyridin 3 yl methyl 5 5 methyl 1H pyrrolo 2 3 b pyridin 3 yl methyl pyridin 2 amine\text{6 fluoro N 5 fluoro 2 methoxypyridin 3 yl methyl 5 5 methyl 1H pyrrolo 2 3 b pyridin 3 yl methyl pyridin 2 amine}

Key structural characteristics include:

Crystallographic studies have elucidated the binding conformation of PLX5622 within the colony stimulating factor 1 receptor, revealing critical interactions that confer its selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

PLX5622 primarily functions through competitive inhibition of the colony stimulating factor 1 receptor. Its mechanism involves:

  1. Binding Affinity: The compound exhibits an inhibitory constant (Ki) of approximately 5.9 nM against the colony stimulating factor 1 receptor, indicating high potency .
  2. Selectivity Profile: It shows over 20-fold selectivity against other kinases such as FMS-related tyrosine kinase 3 and Kit, minimizing off-target effects .

The compound's effectiveness has been demonstrated in various experimental models where it significantly reduces microglial activation markers such as Iba-1+ cells in response to neuropathic pain stimuli .

Mechanism of Action

Process and Data

PLX5622 exerts its pharmacological effects by selectively inhibiting the colony stimulating factor 1 receptor, leading to:

  • Microglial Depletion: Sustained treatment results in up to 90% reduction in microglial populations in animal models, particularly noted in Alzheimer’s disease studies where plaque formation is inhibited .
  • Neuroprotective Effects: By reducing chronic inflammation associated with activated microglia, PLX5622 contributes to improved cognitive functions in models of neurodegeneration .

The detailed mechanism involves competitive binding at the receptor site, preventing downstream signaling that promotes microglial survival.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PLX5622 fumarate exhibits several notable physical and chemical properties:

  • Solubility: It is sparingly soluble in aqueous buffers but can be effectively dissolved in dimethyl sulfoxide at concentrations around 5 mg/ml .
  • Stability: The compound remains stable for at least four years when stored at -20°C .
  • Spectral Data: UV/Vis absorption maxima are observed at wavelengths of 227 nm and 291 nm, which are useful for analytical characterization .

These properties are critical for its application in biological experiments where precise dosing and stability are required.

Applications

Scientific Uses

PLX5622 has several significant applications in scientific research:

  • Neurodegenerative Disease Research: Its ability to deplete microglia makes it a valuable tool for studying mechanisms underlying diseases like Alzheimer's disease and Parkinson's disease .
  • Inflammation Studies: Researchers utilize PLX5622 to investigate the role of microglia in various inflammatory conditions within the central nervous system.
  • Drug Development: As an inhibitor of colony stimulating factor 1 receptor signaling pathways, it serves as a model compound for developing new therapeutic strategies targeting neuroinflammation.
Chemical Characterization & Pharmacological Development of PLX5622 Fumarate

Structural Analysis & Molecular Design

Crystallographic Insights into CSF1R Binding Dynamics

PLX5622 fumarate (C₂₃H₂₁F₂N₅O₃) achieves high selectivity for colony-stimulating factor 1 receptor (CSF1R) through precise structural interactions revealed by X-ray crystallography. The inhibitor binds the ATP pocket of CSF1R by forming hydrogen bonds with Cys666 in the hinge region and hydrophobic packing with Val548, Ile794, and Leu634. A critical design feature is the 2-fluoro substitution on the central pyridine ring, which accesses a unique subpocket adjacent to Gly795—a residue acting as a "gatekeeper" to an interior allosteric site. This glycine residue is replaced by bulkier cysteine residues in homologous receptors KIT and FLT3. The steric incompatibility with non-CSF1R kinases arises because the fluorine atom (van der Waals radius ~1.47 Å) extends beyond the spatial tolerance permitted by cysteine’s sulfur atom (~1.80 Å), resulting in repulsive forces that scale inversely with the sixth power of atomic distance [2] [4].

Further selectivity is conferred by the terminal pyridine group, which stabilizes CSF1R’s juxtamembrane domain in a displaced conformation. When bound to KIT or FLT3, steric clashes between the middle pyridine ring and the gatekeeper cysteine compromise optimal positioning of this moiety. These interactions culminate in a Ki of 5.9 nM for CSF1R and >20-fold selectivity over KIT (IC₅₀ = 0.86 μM) and FLT3 (IC₅₀ = 0.39 μM) [1] [7].

Table 1: Structural Determinants of PLX5622-CSF1R Binding

Structural ElementInteraction with CSF1REffect on Selectivity
2-Fluoro-pyridine ringAccesses Gly795-specific subpocket>20-fold selectivity vs. KIT/FLT3
Terminal pyridine groupStabilizes displaced juxtamembrane domainPrevents optimal fit in non-CSF1R kinases
Hydrogen bond networkAnchors to Cys666 hinge residueHigh binding affinity (Ki = 5.9 nM)
Hydrophobic packingEngages Val548, Ile794, Leu634Enhanced binding stability

Optimization of Brain-Penetrant Properties via Fluorine Substitution

The 2-fluoro modification not only enhances kinase selectivity but also optimizes blood-brain barrier (BBB) penetration. Compared to the predecessor PLX3397, PLX5622 exhibits fourfold higher brain penetrance (20% vs. 5%) due to strategic alterations in physicochemical properties. Fluorine substitution reduces polar surface area while increasing lipophilicity (cLogP = 3.8), aligning with established criteria for CNS penetrance: molecular weight <450 Da and cLogP 2–5. Additional refinements include lowering molecular weight (453.45 g/mol vs. PLX3397’s 506.54 g/mol) and improving cell permeability [2] [6].

Pharmacokinetic studies across species confirm consistent BBB penetration:

  • Mice: Brain/plasma ratio = 0.2
  • Rats: 0.18–0.22 (gender-independent)
  • Dogs: 0.15Oral bioavailability exceeds 59% in mice and 89% in rats due to these optimizations, enabling sustained microglial depletion at low doses [4] [6].

Table 2: Physicochemical and Pharmacokinetic Properties Enabling Brain Penetrance

PropertyPLX5622PLX3397Impact on CNS Delivery
Molecular weight (g/mol)453.45506.54Favors passive diffusion
cLogP3.83.5Enhances membrane permeability
Brain/plasma ratio0.20.054× increase in brain exposure
Oral bioavailability (%)59 (mice)28 (mice)Improved dosing efficiency
Plasma half-life (hr)2.6 (mice)4.1 (mice)Enables sustained inhibition

Synthesis & Formulation Strategies

Synthesis Pathway for PLX5622-Fumaric Acid Salt

The synthesis of PLX5622 employs a convergent strategy involving three key intermediates: 3-bromo-5-fluoropyridin-2-amine, 5-fluoro-2-methoxynicotinaldehyde, and 5-methyl-1H-pyrrolo[2,3-b]pyridine. The steps include:

  • Nucleophilic substitution: 3-Bromo-5-fluoropyridin-2-amine reacts with 5-fluoro-2-methoxynicotinaldehyde under reductive amination conditions (NaBH₃CN, DMF) to form the secondary amine linkage.
  • Suzuki-Miyaura coupling: Introduction of the 5-methyl-1H-pyrrolo[2,3-b]pyridine moiety via palladium-catalyzed cross-coupling (Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O).
  • Salt formation: Freebase PLX5622 is crystallized with fumaric acid (1:0.5 molar ratio) in ethanol/water to yield the hemifumarate salt (CAS: 2749102-07-4). This step enhances crystallinity and stability by forming a zwitterionic complex stabilized by proton transfer from fumaric acid to the pyridine nitrogen [3] [6].

The final drug substance achieves ≥98% purity (HPLC) with strict control of residual solvents (<500 ppm DMSO). Critical process parameters include temperature control during salt crystallization (20–25°C) and pH adjustment to 5.0–5.5 to prevent hydrolysis of the methoxy group [6] [7].

Stability and Solubility Profiling in Preclinical Models

PLX5622 fumarate exhibits pH-dependent solubility, with optimal dissolution in mildly acidic conditions (pH 5.0). Its aqueous solubility is low (0.1 mg/mL in water), necessitating formulation as a solid dispersion or suspended nanoparticles for in vivo delivery. Preclinical formulations include:

  • Gavage suspensions: 0.5% hydroxypropyl methylcellulose (HPMC) + 1% polysorbate 80 in deionized water, with DMSO stock (20× concentration) added before dosing. Sonication ensures homogeneity.
  • Chow admixture: Incorporated into AIN-76A rodent diet at 300–1200 mg/kg. Stability testing confirms <5% degradation after 6 months at 4°C when protected from light and moisture [4] [6].

Accelerated stability studies demonstrate:

  • Thermal stability: Decomposition <2% after 30 days at 40°C.
  • Photostability: No degradation under ICH Q1B conditions.
  • Hydrolytic resistance: Stable at pH 4–6 (half-life >12 months), but degrades rapidly above pH 8 due to demethylation of the methoxypyridine group [6] [10].

Table 3: Stability and Formulation Parameters for PLX5622 Fumarate

ParameterConditionsPerformance
Aqueous solubilitypH 7.0, 25°C0.1 mg/mL
DMSO solubility25°C110 mg/mL (242.6 mM)
Thermal degradation40°C/75% RH, 30 days<2%
Photostability1.2 million lux-hoursNo change
Hydrolytic half-lifepH 8.0, 37°C7 days
Long-term storage-20°C, desiccated>3 years
Chow stability4°C, sealed6 months

Properties

Product Name

PLX5622 fumarate

IUPAC Name

6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine hemifumarate

Molecular Formula

C46H42F4N10O6

Molecular Weight

906.8996

InChI

InChI=1S/2C21H19F2N5O.C4H4O4/c2*1-12-5-17-14(9-26-20(17)25-8-12)6-13-3-4-18(28-19(13)23)24-10-15-7-16(22)11-27-21(15)29-2;5-3(6)1-2-4(7)8/h2*3-5,7-9,11H,6,10H2,1-2H3,(H,24,28)(H,25,26);1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

FMEISBYRQFIJPD-WXXKFALUSA-N

SMILES

CC1=CN=C(NC=C2CC3=C(F)N=C(NCC4=CC(F)=CN=C4OC)C=C3)C2=C1.O=C(O)/C=C/C(O)=O.CC5=CN=C(NC=C6CC7=C(F)N=C(NCC8=CC(F)=CN=C8OC)C=C7)C6=C5

Solubility

Soluble in DMSO

Synonyms

PLX5622; PLX-5622; PLX 5622; PLX5622 fumarate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.